![molecular formula C16H14N2OS2 B13713776 Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate involves several steps. One common method includes the reaction of 2-methylphenol with 2-bromophenyl cyanocarbonimidodithioate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is mediated through the formation of covalent bonds with amino acid residues in the target proteins .
Comparison with Similar Compounds
Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate can be compared with similar compounds such as kresoxim-methyl and other phenoxy derivatives . These compounds share structural similarities but differ in their specific functional groups and applications . For example, kresoxim-methyl is primarily used as a fungicide, whereas this compound is used in proteomics research .
Properties
Molecular Formula |
C16H14N2OS2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[[2-(2-methylphenoxy)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C16H14N2OS2/c1-12-7-3-4-8-13(12)19-14-9-5-6-10-15(14)21-16(20-2)18-11-17/h3-10H,1-2H3 |
InChI Key |
XKCBHDSXMDIWLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2SC(=NC#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)

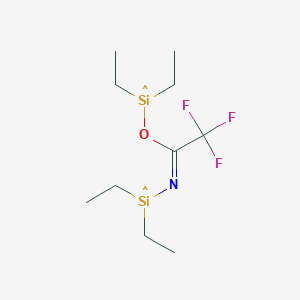
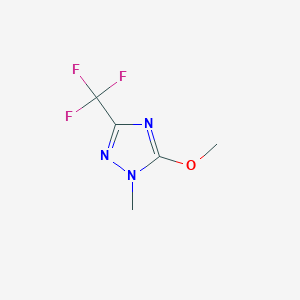
![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
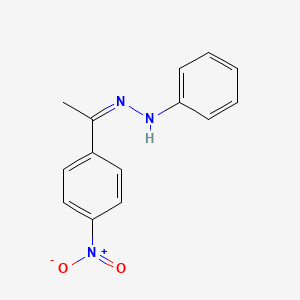
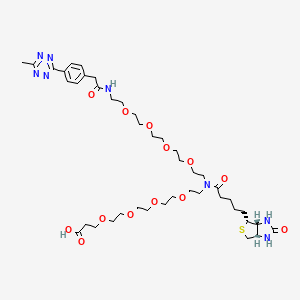
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

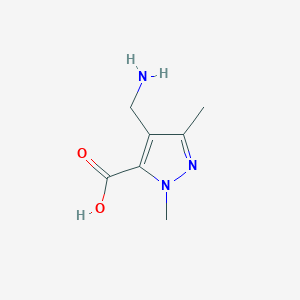
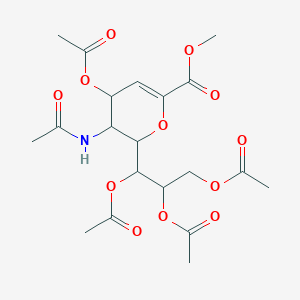
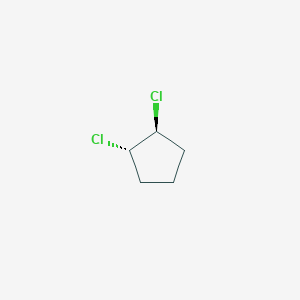
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
